Unveiling Leptin (93-105) Human: A Technical Guide to its Discovery, Synthesis, and Biological Implications
Unveiling Leptin (93-105) Human: A Technical Guide to its Discovery, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 167-amino acid protein predominantly secreted by adipose tissue, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and metabolism. Extensive research has focused on understanding the structure-function relationship of this complex hormone, leading to the investigation of various peptide fragments to identify specific bioactive domains. This technical guide delves into the core aspects of the human leptin fragment spanning amino acids 93-105, with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR). We will explore its discovery, detail its synthesis, and discuss its known biological activities, providing a comprehensive resource for researchers in the fields of endocrinology, metabolism, and drug development.
Discovery and Biological Activity of Leptin (93-105)
The identification of specific functional domains within the leptin molecule has been a key area of investigation. Structure-activity relationship studies have sought to pinpoint the precise amino acid sequences responsible for the diverse biological effects of leptin.
A significant breakthrough in understanding the role of the 93-105 fragment came from in vivo studies in rats. Research indicated that while the full leptin molecule exerts a range of effects, the insulinostatic (insulin-inhibiting) effect is likely mediated specifically by the 93-105 amino acid sequence.[1] In these studies, acute administration of various leptin fragments was performed to assess their impact on plasma concentrations of aldosterone, corticosterone, insulin (B600854), and glucagon. While multiple fragments influenced corticosteroid secretion, only fragments including the 93-105 sequence demonstrated a notable insulin antisecretagogue effect.[1]
This discovery positions leptin (93-105) as a critical region of the parent hormone, specifically involved in the regulation of insulin secretion. This finding has significant implications for the development of targeted therapeutics for metabolic disorders where insulin dysregulation is a key pathological feature.
Synthesis of Leptin (93-105) Human
The chemical synthesis of peptides like leptin (93-105) is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The following provides a generalized experimental protocol based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg |
| One-Letter Sequence | NVIQISNDLENLR |
| Molecular Formula | C64H110N20O23 |
| Molecular Weight | 1527.70 g/mol |
| CAS Registry Number | 200436-43-7 |
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, etc.)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The resin is then washed.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Leu, Asn, Glu, etc.) until the full peptide chain is assembled.
-
Final Deprotection: The Fmoc group from the final amino acid (Asn) is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Figure 1: Generalized workflow for the solid-phase peptide synthesis of Leptin (93-105).
Experimental Protocols for Biological Activity Assessment
The following sections outline generalized protocols for assessing the biological activity of leptin (93-105), based on methodologies used for full-length leptin and its fragments.
In Vivo Administration in Rodent Models
Objective: To determine the effect of leptin (93-105) on circulating insulin levels and other metabolic parameters in vivo.
Animal Model: Male Wistar rats.
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Peptide Preparation: Leptin (93-105) is dissolved in a sterile vehicle (e.g., saline).
-
Administration: The peptide solution or vehicle control is administered to the animals via a defined route (e.g., intraperitoneal or intravenous injection).
-
Blood Sampling: Blood samples are collected at specified time points post-administration.
-
Hormone Analysis: Plasma concentrations of insulin, glucose, and other relevant hormones are determined using commercially available assay kits (e.g., ELISA or RIA).
-
Data Analysis: Statistical analysis is performed to compare the effects of leptin (93-105) treatment with the vehicle control group.
Quantitative Data from In Vivo Studies
The following table summarizes the conceptual quantitative data that would be collected from an in vivo study as described above. The values are for illustrative purposes to demonstrate how data would be presented.
| Treatment Group | Dose | Plasma Insulin (μU/mL) | Plasma Glucose (mg/dL) |
| Vehicle Control | - | 25.3 ± 2.1 | 110.5 ± 5.4 |
| Leptin (93-105) | 10 nmol/kg | 18.7 ± 1.9 | 115.2 ± 6.1 |
| Leptin (93-105) | 50 nmol/kg | 15.2 ± 1.5 | 118.9 ± 5.8 |
| Full-Length Leptin | 50 nmol/kg | 14.8 ± 1.7 | 105.3 ± 4.9 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Hypothesized Signaling Pathway
While the precise signaling pathway for the leptin (93-105) fragment has not been definitively elucidated, it is hypothesized to interact with the long form of the leptin receptor (Ob-Rb), similar to the full-length hormone. The Ob-Rb is a member of the class I cytokine receptor superfamily and lacks intrinsic kinase activity. Upon ligand binding, it is thought to activate intracellular signaling cascades, primarily the JAK/STAT pathway.
Hypothesized Mechanism:
-
Receptor Binding: Leptin (93-105) binds to the extracellular domain of the Ob-Rb.
-
JAK2 Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2).
-
STAT3 Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).
-
STAT3 Dimerization and Nuclear Translocation: STAT3 is then phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus.
-
Gene Transcription Modulation: In the nucleus, STAT3 dimers bind to the promoter regions of target genes, modulating their transcription to regulate insulin secretion.
Other signaling pathways activated by full-length leptin, such as the PI3K/AKT and MAPK/ERK pathways, may also be involved, but their specific activation by the 93-105 fragment requires further investigation.
Figure 2: Hypothesized signaling pathway of Leptin (93-105) via the Ob-Rb receptor.
Conclusion and Future Directions
The human leptin fragment (93-105) has emerged as a key bioactive domain of the parent hormone, specifically implicated in the inhibition of insulin secretion. Its targeted action presents a promising avenue for the development of novel therapeutics for metabolic diseases. The synthesis of this peptide is readily achievable through standard solid-phase peptide synthesis protocols.
Future research should focus on several key areas:
-
Detailed In Vivo Studies: Comprehensive in vivo experiments are needed to fully characterize the dose-response relationship and pharmacokinetic profile of leptin (93-105).
-
Receptor Binding Affinity: Quantitative studies to determine the binding affinity of the 93-105 fragment to the Ob-Rb receptor are crucial.
-
Elucidation of Signaling Pathways: Detailed molecular studies are required to definitively confirm the signaling pathways activated by leptin (93-105) and to determine if they diverge from those of the full-length hormone.
-
Therapeutic Potential: Preclinical studies in animal models of diabetes and obesity are warranted to explore the therapeutic potential of this peptide fragment.
This technical guide provides a foundational understanding of leptin (93-105) human, offering valuable insights for researchers dedicated to advancing our knowledge of metabolic regulation and developing next-generation therapies.
